3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
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Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a complex organic compound known for its potential therapeutic applications. This compound features a unique structure that includes a benzodioxin ring, a hydroxy group, and a morpholinylmethyl group attached to a chromenone core. Its intricate structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodioxin and chromenone rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups into the benzodioxin or chromenone rings.
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can result in increased levels of neurotransmitters and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Shares the benzodioxin ring and has similar biological activities.
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: Another compound with the benzodioxin ring, used in various synthetic applications.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains the benzodioxin ring and is used in different chemical reactions.
Uniqueness
What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential therapeutic applications, particularly in enzyme inhibition, make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c24-18-3-2-15-21(25)17(14-1-4-19-20(11-14)28-10-9-27-19)13-29-22(15)16(18)12-23-5-7-26-8-6-23/h1-4,11,13,24H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZPFHUYGLWJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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